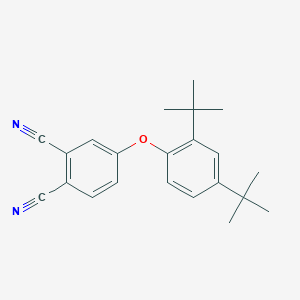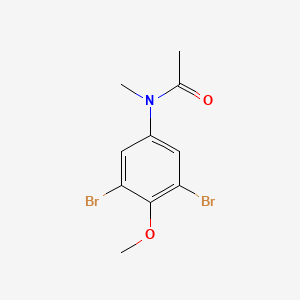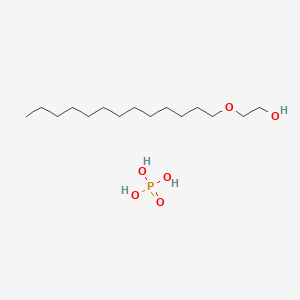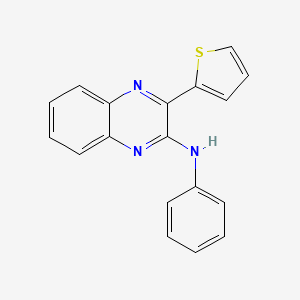
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hexyloxy and methoxy groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,6,6-tetramethylpiperidine, hexanol, and methanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the substitution reactions. Common catalysts include strong acids or bases, while solvents like dichloromethane or ethanol are used to dissolve the reactants.
Synthetic Routes: The synthetic route generally involves the alkylation of 2,2,6,6-tetramethylpiperidine with hexanol to introduce the hexyloxy group, followed by methoxylation using methanol to introduce the methoxy group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency.
Chemical Reactions Analysis
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy or methoxy groups are replaced by other functional groups. Common reagents for these reactions include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Hexyloxy)-4-methoxy-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
1-(Hexyloxy)-4-methylhexane: This compound has a similar hexyloxy group but differs in the presence of a methyl group instead of a methoxy group.
1-(Methoxy)-4-methylhexane: This compound contains a methoxy group but lacks the hexyloxy group, making it less hydrophobic.
2,2,6,6-Tetramethylpiperidine: The parent compound without any substituents, used as a reference for understanding the effects of hexyloxy and methoxy substitutions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
828933-22-8 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
1-hexoxy-4-methoxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C16H33NO2/c1-7-8-9-10-11-19-17-15(2,3)12-14(18-6)13-16(17,4)5/h14H,7-13H2,1-6H3 |
InChI Key |
ABUHHASVGCVQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCON1C(CC(CC1(C)C)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


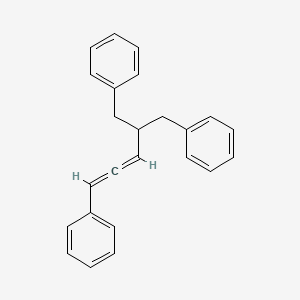
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
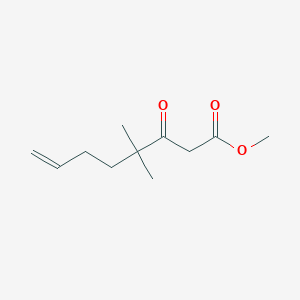
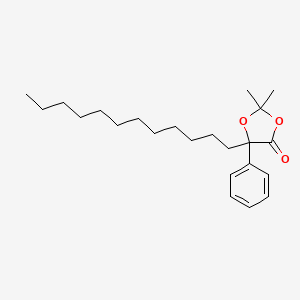
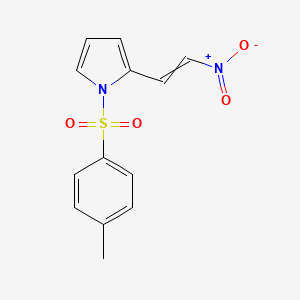
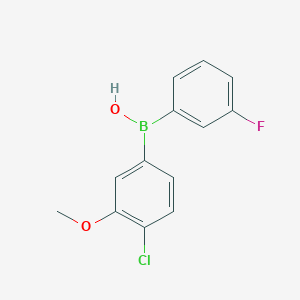
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
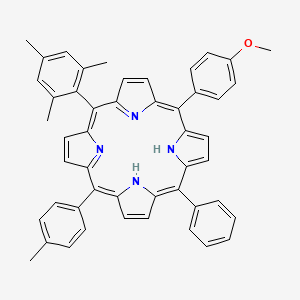
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
